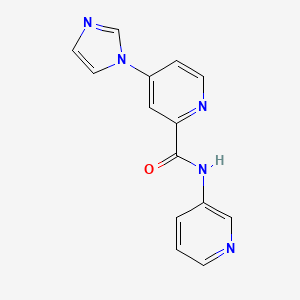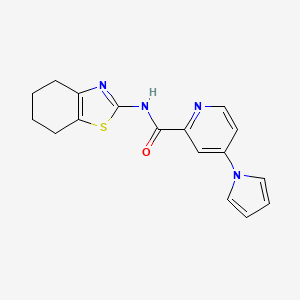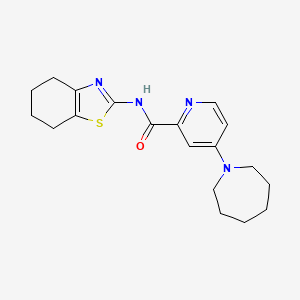
4-(1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridine-2-carboxamide (hereafter referred to as 4-imidazolyl-N-pyridin-3-ylpyridine-2-carboxamide or 4-IMPP) is a small molecule that has been studied for its potential applications in scientific research. 4-IMPP is a derivative of the pyridine-2-carboxamide family of compounds and has been found to have a variety of effects on biological systems.
Aplicaciones Científicas De Investigación
Transition Metal Catalysis
Imidazo[1,2-a]pyridines can be directly functionalized through transition metal-catalyzed reactions. These reactions allow for the construction of diverse imidazo[1,2-a]pyridine derivatives. Researchers have explored various transition metals, such as palladium, copper, and nickel, to achieve selective C-H functionalization .
Metal-Free Oxidation Strategies
Metal-free oxidation methods have gained attention due to their environmental friendliness and simplicity. Researchers have developed oxidative protocols that enable the direct modification of imidazo[1,2-a]pyridines. These strategies often involve the use of mild oxidants or radical initiators, providing access to novel derivatives .
Photocatalysis Approaches
Photocatalysis represents an exciting avenue for functionalizing imidazo[1,2-a]pyridines. By harnessing light energy, researchers can activate the C-H bonds of these scaffolds, leading to the formation of diverse products. Photoredox catalysts play a crucial role in achieving selective transformations .
Drug Discovery and Medicinal Chemistry
The structural diversity of imidazo[1,2-a]pyridines makes them attractive candidates for drug discovery. Researchers have explored F6389-1106 and related derivatives for their potential as kinase inhibitors, antiviral agents, and anti-inflammatory compounds. Rational modifications guided by computational studies enhance their pharmacological properties .
Agrochemical Applications
Imidazo[1,2-a]pyridines find applications in agrochemical research. Scientists investigate their pesticidal and herbicidal activities. By modifying the substituents on the imidazo[1,2-a]pyridine core, they aim to develop effective crop protection agents .
Materials Science and Organic Electronics
The π-conjugated nature of imidazo[1,2-a]pyridines makes them intriguing for materials science. Researchers explore their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. Tailoring their electronic properties allows for customized materials with improved performance .
Propiedades
IUPAC Name |
4-imidazol-1-yl-N-pyridin-3-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-14(18-11-2-1-4-15-9-11)13-8-12(3-5-17-13)19-7-6-16-10-19/h1-10H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWZYJSQOMBHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=NC=CC(=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-yl)-N-(pyridin-3-yl)picolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine](/img/structure/B6506131.png)
![methyl 4-{[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]sulfonyl}benzoate](/img/structure/B6506138.png)
![1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6506146.png)
![1-{3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}-2-methoxyethan-1-one](/img/structure/B6506150.png)
![3-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B6506153.png)
![N'-(2-fluorophenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B6506164.png)
![2-(4-chlorophenoxy)-2-methyl-1-[2-(pyridin-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B6506178.png)
![4-phenyl-1-[2-(pyridin-3-yl)morpholin-4-yl]butan-1-one](/img/structure/B6506186.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-(1H-pyrrol-1-yl)pyridine-2-carboxamide](/img/structure/B6506198.png)

![methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate](/img/structure/B6506223.png)
![4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B6506224.png)
![ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate](/img/structure/B6506234.png)